4-(4-Ethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
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Overview
Description
4-(4-Ethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a benzimidazole core substituted with an ethoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of 4-(4-Ethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is the enzyme dihydrofolate reductase (DHFR) . DHFR plays a crucial role in the synthesis of nucleotides and thus, DNA replication. By inhibiting DHFR, the compound can disrupt the growth and proliferation of cells .
Mode of Action
The compound interacts with DHFR by binding to its active site, thereby inhibiting the enzyme’s function . This interaction results in the disruption of nucleotide synthesis, which in turn affects DNA replication and cell division .
Biochemical Pathways
The inhibition of DHFR affects the folic acid pathway , which is essential for the synthesis of nucleotides. The disruption of this pathway leads to a decrease in the availability of nucleotides for DNA replication . This can have downstream effects on cell growth and proliferation, particularly in rapidly dividing cells.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the disruption of DNA replication due to the inhibition of DHFR . This can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells. As a result, the compound may exhibit anti-proliferative effects.
Biochemical Analysis
Biochemical Properties
4-(4-Ethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine interacts with the enzyme DHFR, inhibiting its activity . This interaction is likely due to the compound’s structural similarity to dihydrofolate, the natural substrate of DHFR. The inhibition of DHFR by this compound can disrupt the synthesis of nucleotides, affecting DNA replication and cell division .
Cellular Effects
The inhibition of DHFR by this compound can have profound effects on cells. By disrupting nucleotide synthesis, this compound can inhibit DNA replication and cell division, potentially leading to cell death . This makes it a potential candidate for the treatment of diseases characterized by rapid cell division, such as cancer .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of DHFR . This compound likely binds to the active site of DHFR, preventing the enzyme from catalyzing the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of nucleotides .
Temporal Effects in Laboratory Settings
The effects of this compound on DHFR activity and cell division would be expected to occur shortly after the compound is introduced to the cellular environment. Over time, these effects could lead to a decrease in cell proliferation and potentially cell death
Metabolic Pathways
As an inhibitor of DHFR, this compound would be expected to impact the folate metabolic pathway . By inhibiting the conversion of dihydrofolate to tetrahydrofolate, this compound could disrupt the synthesis of purines and pyrimidines, which are essential for DNA replication .
Subcellular Localization
The subcellular localization of this compound is also not reported in the literature. Given its role as a DHFR inhibitor, it might be expected to localize to the cytoplasm, where DHFR is typically found
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Ethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine typically involves multiple steps, starting with the reaction of 4-ethoxyaniline with a suitable triazine derivative. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the benzimidazole and ethoxyphenyl groups makes it versatile in organic synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The reactions can yield various products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, 4-(4-Ethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs targeting various diseases.
Medicine: The compound's potential medicinal applications include its use as an intermediate in the synthesis of pharmaceuticals. Its biological activity may be explored for the treatment of conditions such as inflammation, pain, and infections.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its versatility makes it valuable for various applications in chemical manufacturing.
Comparison with Similar Compounds
4-Ethoxyphenylacetic acid: This compound shares the ethoxyphenyl group but lacks the benzimidazole core.
Benzimidazole derivatives: Other benzimidazole derivatives with different substituents can be compared to highlight the unique properties of 4-(4-Ethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine.
Uniqueness: The presence of the triazino[1,2-a]benzimidazole core in this compound sets it apart from other similar compounds. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-(4-ethoxyphenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c1-2-23-12-9-7-11(8-10-12)15-20-16(18)21-17-19-13-5-3-4-6-14(13)22(15)17/h3-10,15H,2H2,1H3,(H3,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGXCHPVCBAJBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2N=C(NC3=NC4=CC=CC=C4N23)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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